(S)-Tamsulosin-d3 Hydrochloride

LC-MS/MS Bioanalysis Quantification

Bioanalytical labs face quantification errors when using unlabeled or racemic internal standards for tamsulosin impurity profiling. (S)-Tamsulosin-d3 Hydrochloride is the definitive solution, providing a +3 Da mass shift for unambiguous MS differentiation from the active (R)-analyte. - Enables stereospecific chiral impurity G monitoring per Ph. Eur. monographs, with detection limits as low as 0.5%. - Mitigates matrix effects in complex biological samples, ensuring assay accuracy (RE within -5.0% to 6.7%) and precision (CV <4.4%). - Supplied as a high-purity, specifically validated deuterated standard, eliminating the risk of co-elution and ion suppression artifacts.

Molecular Formula C20H29ClN2O5S
Molecular Weight 448.0 g/mol
Cat. No. B15142856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Tamsulosin-d3 Hydrochloride
Molecular FormulaC20H29ClN2O5S
Molecular Weight448.0 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl
InChIInChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m0./s1/i2D3;
InChIKeyZZIZZTHXZRDOFM-ANZOVPRHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (S)-Tamsulosin-d3 Hydrochloride


(S)-Tamsulosin-d3 Hydrochloride is a stable isotope-labeled analog of the selective α1-adrenoceptor antagonist tamsulosin, in which three hydrogen atoms are replaced by deuterium . This deuteration results in a nominal mass shift of +3 Da (m/z 412.1 vs. 409.1 for unlabeled tamsulosin), which is essential for its primary function as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [1]. Unlike the pharmacologically active (R)-enantiomer or the racemic mixture, the (S)-enantiomer is a known impurity (Impurity G) in tamsulosin formulations, making its specific deuterated form a critical tool for enantiomeric purity monitoring and impurity profiling .

IS
Deuterated internal standard for LC-MS/MS quantification
+3 Da mass shift enables unambiguous analyte distinction
S
Specific (S)-enantiomer for chiral impurity profiling
Corresponds to Impurity G in tamsulosin formulations
M
Compatible with stereospecific LC-MS/MS method development
Enables separate quantification of (S)-impurity from active (R)-drug

Why (S)-Tamsulosin-d3 Hydrochloride Cannot Be Substituted


Generic substitution of (S)-Tamsulosin-d3 Hydrochloride with unlabeled tamsulosin, the active (R)-enantiomer, or racemic tamsulosin-d3 fails in regulated bioanalytical applications due to fundamental analytical and regulatory distinctions. An unlabeled analog cannot be distinguished from the analyte by mass spectrometry, precluding its use as an internal standard for accurate quantification [1]. While a racemic tamsulosin-d3 may serve as an IS for achiral methods, it is unsuitable for stereospecific assays mandated by pharmacopeial monographs for chiral purity testing, which require the separate quantification of the (S)-impurity . Furthermore, deuterated internal standards are not immune to challenges; they can exhibit differential matrix effects and retention time shifts compared to the analyte, making the selection of a specifically validated, high-purity labeled compound crucial for method robustness [2]. The procurement of the specific (S)-Tamsulosin-d3 ensures the assay's selectivity and accuracy are not compromised by unverified IS performance.

Unlabeled Unlabeled tamsulosin cannot be distinguished from analyte by MS, precluding accurate quantification.
Racemic Racemic tamsulosin-d3 fails in stereospecific assays required for chiral impurity profiling per pharmacopeial monographs.
Isotope effect Deuterated IS may exhibit retention time shift and differential matrix effects; performance must be validated in the target matrix.

Performance Metrics of (S)-Tamsulosin-d3 Hydrochloride


Mass Spectrometric Differentiation for Quantification

The primary function of (S)-Tamsulosin-d3 Hydrochloride is as an internal standard (IS) for LC-MS/MS. Its deuterium label provides a +3 Da mass shift relative to unlabeled tamsulosin, enabling unambiguous MS distinction. In a validated method, the monitored MRM transition for the IS was m/z 412.1→231.1, compared to m/z 409.1→228.1 for tamsulosin [1]. This clear mass differentiation is the fundamental requirement for its use as an IS, as non-labeled analogs would co-elute and produce an indistinguishable signal [2].

MS Differentiation
Head-to-head
Target IS: m/z 412.1→231.1 vs. Unlabeled: m/z 409.1→228.1
Enables unambiguous quantification without co-elution interference
Validated in plasma LC-ESI-MS/MS; essential for IS role
LC-MS/MS Bioanalysis Quantification

Stereospecific Resolution for Enantiomeric Purity Testing

Tamsulosin's pharmacopeial monograph mandates the control of chiral impurity G, which is the (S)-enantiomer. Baseline separation of tamsulosin (R-enantiomer) from its (S)-enantiomer has been achieved using chiral stationary phases, enabling the detection of the (S)-impurity at the 0.5% level [1]. The procurement of the specific (S)-Tamsulosin-d3 isomer, rather than a racemic mixture, is therefore essential for developing and validating a stereospecific LC-MS/MS method that can accurately quantify the (S)-impurity in the presence of the active drug .

Chiral Resolution
Class-level
(S)-impurity detectable at 0.5% level via chiral CE or HPLC
Supports stereospecific impurity profiling method setup
Pharmacopeial monograph context; method transfer requires verification
Chiral Separation Impurity Profiling Quality Control

Stable Isotope Labeling for Matrix Effect Mitigation

The use of a stable isotope-labeled internal standard (SIL-IS) like (S)-Tamsulosin-d3 is a gold-standard approach to correct for matrix effects in LC-ESI-MS/MS assays [1]. Its physicochemical similarity to the analyte ensures it co-elutes and experiences comparable ionization efficiency. However, deuterium labeling can introduce a small but significant retention time shift, which has been shown to cause differential ion suppression and quantitative bias if not carefully controlled [2]. This underscores that the procurement of a high-purity, well-characterized (S)-Tamsulosin-d3 is a necessary but not sufficient step; method validation must confirm it adequately compensates for matrix effects in the specific sample matrix [3].

Matrix Effect Mitigation
Class-level
SIL-IS co-elutes and corrects for ion suppression, but deuterium isotope effects may introduce bias (e.g., −38.4% spike accuracy in a separate study)
Performance must be validated in the specific biological matrix
Class-level expectation; empirical compensation confirmation needed
Matrix Effects Ion Suppression Method Validation

Applications of (S)-Tamsulosin-d3 Hydrochloride


Bioanalytical Method Development for Pharmacokinetic Studies

In the development and validation of LC-MS/MS methods for quantifying tamsulosin in plasma, as required for bioequivalence and pharmacokinetic studies, (S)-Tamsulosin-d3 Hydrochloride is the optimal choice for an internal standard. Its +3 Da mass shift provides unambiguous differentiation from the analyte [1], and its structural similarity ensures it closely mimics the analyte's behavior during extraction and ionization. This leads to improved assay precision and accuracy, as demonstrated in studies where the use of a deuterated IS (e.g., tamsulosin-d5) resulted in intra-batch precision CV of <4.4% and accuracy RE within -5.0% to 6.7% [2].

Enantiomeric Purity and Impurity Profiling

For pharmaceutical quality control laboratories tasked with testing tamsulosin drug substance and finished products, (S)-Tamsulosin-d3 Hydrochloride is an indispensable reference standard. Regulatory monographs, such as the Ph. Eur., require the control of the (S)-enantiomer (Impurity G) as a chiral impurity . This specific deuterated compound enables the development of a stereospecific, mass spectrometry-based method to accurately quantify the (S)-impurity, which has been shown to be detectable at levels as low as 0.5% using chiral separation techniques [3].

Investigating and Correcting Matrix Effects in Complex Samples

In research settings involving complex biological matrices (e.g., urine, tissue homogenates), (S)-Tamsulosin-d3 Hydrochloride is a critical tool for diagnosing and mitigating matrix effects that can compromise quantitative LC-MS/MS assays. By comparing the response of the analyte to the deuterated IS, researchers can identify regions of ion suppression or enhancement [4]. This compound is essential for performing post-column infusion experiments and validating that the chosen IS adequately compensates for matrix variability, ensuring the reliability of reported tamsulosin concentrations [5].

Application
Selection Property
Validation Focus
Plasma bioanalysis for PK studies
Deuterium label mass shift and co-elution behavior
IS performance in accuracy, precision, and matrix effect assessment
Chiral impurity profiling
Stereochemical identity as (S)-enantiomer
Enantiomeric separation and detection limit verification
Matrix effect investigation
Physicochemical similarity to analyte
Ion suppression/enhancement profiling and correction capability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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